5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, which serve as the building blocks of DNA and RNA. This specific compound is characterized by the presence of an amino group and a dimethylamino group, which significantly influence its chemical behavior and biological activity. The compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical pathways, with one common method involving the condensation of 5-amino-6-chloropyrimidine-4-thione with dimethylamine in the presence of a base such as sodium hydroxide. The synthesis typically occurs in an organic solvent like ethanol under controlled temperature conditions .
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is classified as a pyrimidine derivative. Its structure includes a pyrimidine ring substituted with an amino group and a dimethylamino group, making it part of a broader category of compounds known for their diverse biological activities.
The synthesis of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione can be achieved through several methods, primarily focusing on condensation reactions. One established method involves:
The industrial production may utilize similar synthetic routes but optimized for larger scale operations, incorporating continuous flow reactors for improved yield and purity. Automation in these processes ensures consistent quality and efficiency.
The molecular formula for 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is C6H10N4S. The structure consists of:
| Property | Value |
|---|---|
| CAS Number | 54660-15-0 |
| Molecular Weight | 170.24 g/mol |
| IUPAC Name | 5-amino-6-(dimethylamino)-1H-pyrimidine-4-thione |
| InChI | InChI=1S/C6H10N4S/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) |
| SMILES | CN(C)C1=C(C(=S)N=CN1)N |
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione can participate in various chemical reactions typical for pyrimidine derivatives. These include:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-donating effects of the dimethylamino group, which enhances nucleophilicity .
The mechanism of action for 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione involves its interaction with biological targets such as enzymes or receptors. This compound may inhibit or modulate enzyme activities through competitive inhibition or allosteric modulation.
Research indicates that pyrimidine derivatives exhibit affinities for various receptors (e.g., serotonin receptors), suggesting potential applications in neuropharmacology and cancer treatment . Specific pathways and targets depend on the biological context in which the compound is utilized.
The physical properties of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione include:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard laboratory conditions |
These properties suggest that the compound can be handled safely under normal laboratory conditions but should be stored properly to maintain its integrity over time .
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione has potential applications in various fields:
The ongoing research into pyrimidine derivatives highlights their significance in drug discovery and development, with this compound being a notable example due to its unique structural features and biological potential .
Deep eutectic solvents (DESs), particularly choline chloride-urea mixtures, serve as dual promoters (solvent and catalyst) for synthesizing pyrimidine-thione derivatives. DESs enhance reaction efficiency through hydrogen-bonding interactions, which stabilize transition states during cyclocondensation. A representative protocol involves the catalyst-free reaction of unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine in DESs at ambient temperatures. This approach achieves near-quantitative yields of regioselective imidazo[1,2-a]pyrimidine derivatives within 30–60 minutes, circumventing toxic organic solvents and minimizing waste. DES recyclability further enhances sustainability, with negligible efficiency loss over five cycles [7] [8].
Table 2: DES Performance in Pyrimidine Synthesis
| DES Composition | Reaction Time (min) | Yield (%) | Regioselectivity |
|---|---|---|---|
| Choline Chloride:Urea (1:2) | 45 | 95 | >20:1 |
| Choline Chloride:Glycerol (1:2) | 60 | 89 | >15:1 |
| Choline Chloride:Ethylene Glycol (1:2) | 30 | 92 | >18:1 |
The thione group in 5-amino-6-(dimethylamino)pyrimidine-4(1H)-thione undergoes chemoselective S-alkylation under transition metal catalysis. Copper-catalyzed systems (e.g., CuI/1,10-phenanthroline) enable C–S bond formation with aryl halides, yielding thioether derivatives. This leverages the soft nucleophilicity of the thione sulfur, avoiding competing N-alkylation. Key pathways include:
Regiocontrol in pyrimidine ring formation is critical for accessing isomerically pure derivatives. Two dominant strategies are employed:
Microwave irradiation significantly accelerates pyrimidine-thione synthesis, reducing reaction times from hours to minutes while improving yields and purity. Key applications include:
Table 3: Microwave vs. Conventional Synthesis Optimization
| Reaction Type | Conventional Method | Microwave Method | Yield Improvement |
|---|---|---|---|
| Pyrazolopyrimidine Cyclization | 12–15 h, 70–76% | 4–7 min, 80–92% | +12–16% |
| Imidazopyrimidine Assembly | 6 h, 75% | 30 min, 95% | +20% |
| Dihydropyrimidine Synthesis | 24 h, 65% | 5 min, 91–99% | +26–34% |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: